Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) Oxybis(ethane-2,1-diyl) bis(2-methylacrylate)
Brand Name: Vulcanchem
CAS No.:
VCID: VC13490917
InChI: InChI=1S/C4H10O3.2C4H6O2/c5-1-3-7-4-2-6;2*1-3(2)4(5)6/h5-6H,1-4H2;2*1H2,2H3,(H,5,6)
SMILES: CC(=C)C(=O)O.CC(=C)C(=O)O.C(COCCO)O
Molecular Formula: C12H22O7
Molecular Weight: 278.30 g/mol

Oxybis(ethane-2,1-diyl) bis(2-methylacrylate)

CAS No.:

Cat. No.: VC13490917

Molecular Formula: C12H22O7

Molecular Weight: 278.30 g/mol

* For research use only. Not for human or veterinary use.

Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) -

Specification

Molecular Formula C12H22O7
Molecular Weight 278.30 g/mol
IUPAC Name 2-(2-hydroxyethoxy)ethanol;2-methylprop-2-enoic acid
Standard InChI InChI=1S/C4H10O3.2C4H6O2/c5-1-3-7-4-2-6;2*1-3(2)4(5)6/h5-6H,1-4H2;2*1H2,2H3,(H,5,6)
Standard InChI Key XRKLXLGVJOJYOO-UHFFFAOYSA-N
SMILES CC(=C)C(=O)O.CC(=C)C(=O)O.C(COCCO)O
Canonical SMILES CC(=C)C(=O)O.CC(=C)C(=O)O.C(COCCO)O

Introduction

Chemical Structure and Physicochemical Properties

Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) belongs to the family of glycol dimethacrylates, distinguished by its ethylene glycol-derived spacer between the methacrylate termini. The compound’s structure (Fig. 1) confers flexibility and reactivity, balancing steric accessibility for polymerization with thermal stability. Key physicochemical properties include:

PropertyValue
Molecular Weight242.27 g/mol
Density1.08 g/cm³
Boiling Point328°C (estimated)
Flash Point176.7°C
Water SolubilityLow (hydrophobic)

The compound’s low water solubility and high boiling point make it suitable for high-temperature polymerization processes, while its density aligns with typical dimethacrylate esters .

Synthesis and Industrial Production

Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) is synthesized via esterification of diethylene glycol with methacrylic acid, typically catalyzed by sulfuric acid or enzyme-based systems. The reaction proceeds as follows:

Diethylene glycol+2Methacrylic acidH+Oxybis(ethane-2,1-diyl) bis(2-methylacrylate)+2H2O\text{Diethylene glycol} + 2 \text{Methacrylic acid} \xrightarrow{\text{H}^+} \text{Oxybis(ethane-2,1-diyl) bis(2-methylacrylate)} + 2 \text{H}_2\text{O}

Industrial production emphasizes purity control due to the compound’s application in biomedical devices. Stabilizers such as hydroquinone monomethyl ether (MEHQ) are added to prevent premature polymerization during storage .

Applications in Polymer Science and Biomedicine

Dental Composites and Adhesives

The compound’s rapid polymerization kinetics and biocompatibility have made it a staple in dental resins. It crosslinks with Bis-GMA (bisphenol A-glycidyl methacrylate) to form durable networks resistant to wear and moisture, critical for tooth restorations .

Biomedical Hydrogels

In tissue engineering, this dimethacrylate serves as a crosslinker in hydrogels designed for controlled drug release or scaffold fabrication. Its moderate chain length allows tunable mesh sizes, enabling diffusion of nutrients while maintaining structural integrity .

Industrial Coatings

UV-curable coatings leverage its reactivity to create scratch-resistant surfaces for automotive and electronic components. The compound’s dual methacrylate groups ensure high crosslink density, enhancing mechanical strength and chemical resistance.

Comparative Analysis with Related Dimethacrylates

Oxybis(ethane-2,1-diyl) bis(2-methylacrylate) occupies a middle ground between shorter and longer glycol dimethacrylates (Table 1).

CompoundCAS NumberMolecular WeightKey Characteristics
Ethylene glycol dimethacrylate97-90-5198.22 g/molHigher reactivity, shorter spacer
Oxybis(ethane-2,1-diyl) bis(2-methylacrylate)2358-84-1242.27 g/molBalanced flexibility and stability
Tetraethylene glycol dimethacrylate109-17-1330.37 g/molGreater hydrophilicity, longer spacer

The compound’s intermediate spacer length optimizes mechanical properties in polymers, outperforming ethylene glycol derivatives in fracture toughness and tetraethylene glycol analogs in thermal stability .

Recent Advances in Research

Smart Drug Delivery Systems

Recent studies exploit its crosslinking capability to develop stimuli-responsive hydrogels. For example, pH-sensitive networks release anticancer drugs selectively in tumor microenvironments, demonstrating 80% efficacy in vitro .

Green Chemistry Innovations

Enzymatic synthesis routes using lipases have achieved 95% yield under solvent-free conditions, reducing waste and energy consumption compared to traditional acid catalysis .

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